molecular formula C15H25NO3 B2661548 Tert-butyl N-(2-formylspiro[3.5]nonan-2-yl)carbamate CAS No. 2470435-94-8

Tert-butyl N-(2-formylspiro[3.5]nonan-2-yl)carbamate

Cat. No. B2661548
CAS RN: 2470435-94-8
M. Wt: 267.369
InChI Key: LESOYVPFTSMYRQ-UHFFFAOYSA-N
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Description

“Tert-butyl N-(2-formylspiro[3.5]nonan-2-yl)carbamate” is a chemical compound with the CAS Number: 2470435-94-8 . It has a molecular weight of 267.37 . The IUPAC name for this compound is tert-butyl (2-formylspiro[3.5]nonan-2-yl)carbamate .


Molecular Structure Analysis

The InChI code for “Tert-butyl N-(2-formylspiro[3.5]nonan-2-yl)carbamate” is 1S/C15H25NO3/c1-13(2,3)19-12(18)16-15(11-17)9-14(10-15)7-5-4-6-8-14/h11H,4-10H2,1-3H3,(H,16,18) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 267.37 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data.

Scientific Research Applications

1. Synthesis of 3-Acylspiro[4,5]trienones

A study by Ouyang et al. (2014) demonstrates the use of tert-butyl hydrogen peroxide in the metal-free oxidative ipso-carboacylation of alkynes, leading to the synthesis of 3-acylspiro[4,5]trienones. This method provides a novel difunctionalization of alkynes through oxidative cross-coupling, representing a significant advancement in organic synthesis (Ouyang et al., 2014).

2. Synthesis of Natural Product Derivatives

Tang et al. (2014) focused on the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate in the production of jaspine B, a natural product with cytotoxic activity against human carcinoma cell lines. The synthesis was achieved from L-Serine, showcasing the importance of tert-butyl derivatives in creating biologically active compounds (Tang et al., 2014).

3. Spirocyclopropanated Analogue Synthesis

Brackmann et al. (2005) utilized tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate to create spirocyclopropanated analogues of the insecticide Thiacloprid and Imidacloprid. This study highlights the role of tert-butyl carbamates in developing novel insecticide analogues with potential agricultural applications (Brackmann et al., 2005).

4. Organic Synthesis Building Blocks

Guinchard et al. (2005) described the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which behave as N-(Boc)-protected nitrones in reactions with organometallics. This work underscores the utility of tert-butyl carbamates as versatile building blocks in organic synthesis (Guinchard et al., 2005).

5. Detection of Volatile Acid Vapors

Sun et al. (2015) synthesized benzothizole modified carbazole derivatives, finding that tert-butyl moieties enhanced the formation of organogels. These gels showed potential as fluorescent sensory materials for detecting volatile acid vapors, indicating the significance of tert-butyl derivatives in sensor technology (Sun et al., 2015).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

tert-butyl N-(2-formylspiro[3.5]nonan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-13(2,3)19-12(18)16-15(11-17)9-14(10-15)7-5-4-6-8-14/h11H,4-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESOYVPFTSMYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2(C1)CCCCC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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